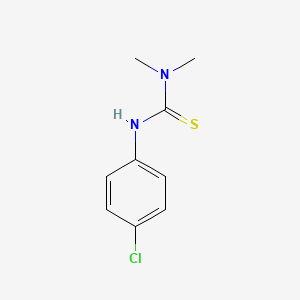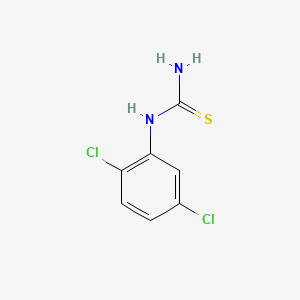
Dimethyl 2-methylisophthalate
Vue d'ensemble
Description
Dimethyl 2-methylisophthalate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of isophthalic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Mécanisme D'action
Biochemical Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of similar compounds, such as Dimethyl isophthalate, involves the conversion of the compound into monomethyl isophthalate and then into isophthalic acid before the aromatic ring opening .
Pharmacokinetics
The evaluation of various pharmacokinetic parameters such as aqueous solubility, lipophilicity, cell permeability, bioavailability, protein binding, and metabolism and elimination half-life is essential for a candidate drug to become a successful therapeutic agent .
Analyse Biochimique
Biochemical Properties
Dimethyl 2-methylisophthalate plays a significant role in biochemical reactions, particularly in the degradation pathways of certain microorganisms. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds in the compound. These interactions lead to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. The nature of these interactions involves the binding of this compound to the active sites of the enzymes, facilitating the cleavage of ester bonds and subsequent biochemical transformations .
Cellular Effects
This compound has been shown to influence various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and metabolism. The compound affects cell signaling pathways by modulating the activity of specific enzymes involved in metabolic processes. Additionally, this compound can impact gene expression by inducing the expression of genes encoding enzymes responsible for its degradation. This modulation of cellular metabolism and gene expression highlights the compound’s role in cellular adaptation to environmental changes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. The compound binds to enzymes such as esterases, leading to the hydrolysis of ester bonds and the formation of intermediate products. This enzymatic activity results in the activation or inhibition of downstream metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of genes involved in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that this compound undergoes gradual degradation, leading to the accumulation of intermediate products. Long-term exposure to the compound can result in changes in cellular function, including alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to specific tissues. These dosage effects highlight the importance of careful consideration of the compound’s concentration in experimental studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as esterases and hydrolases, leading to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. These intermediates are further processed by other enzymes, ultimately resulting in the complete degradation of the compound. The involvement of this compound in these metabolic pathways underscores its role in microbial metabolism and environmental biodegradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it undergoes enzymatic processing. The transport and distribution of the compound are crucial for its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures the proper enzymatic processing and metabolic transformations required for its degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylisophthalate can be synthesized through the esterification of 2,6-toluenedicarboxylic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, 2,6-toluenedicarboxylic acid and methanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and crystallization to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methylisophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-methylisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl isophthalate: Similar in structure but lacks the methyl group on the aromatic ring.
Dimethyl terephthalate: Another ester of phthalic acid but with a different substitution pattern on the aromatic ring.
Dimethyl phthalate: A simpler ester of phthalic acid without additional substituents on the aromatic ring.
Uniqueness
Dimethyl 2-methylisophthalate is unique due to the presence of the methyl group on the aromatic ring, which influences its reactivity and physical properties. This structural difference can affect its solubility, melting point, and interaction with other chemicals, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
dimethyl 2-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-8(10(12)14-2)5-4-6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGQXOHLGDXBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373003 | |
| Record name | Dimethyl 2-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28269-31-0 | |
| Record name | Dimethyl 2-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dimethyl 2-methylisophthalate in the synthesis of erythrocentaurin as described in the research?
A1: The research abstract highlights the use of this compound as a starting material in the synthesis of erythrocentaurin []. The researchers investigated the acylation of this compound, which led to the formation of an isocoumarin derivative. This isocoumarin derivative was then further transformed into erythrocentaurin through a series of chemical reactions. The specific details of these reactions are not provided in the abstract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)






